Magnesium;platinum(2+);tetracyanide

quasi-one-dimensional conductors metal-metal bonding columnar structures

Magnesium platinum(2+) tetracyanide, Mg[Pt(CN)₄], is the alkaline-earth salt of the tetracyanoplatinate(II) dianion. In its most common form, the heptahydrate Mg[Pt(CN)₄]·7H₂O, it crystallizes in a quasi-one-dimensional columnar structure in which planar [Pt(CN)₄]²⁻ units stack face-to-face, forming linear Pt chains along the crystallographic c‑axis.

Molecular Formula C4MgN4Pt
Molecular Weight 323.46 g/mol
CAS No. 14444-56-5
Cat. No. B085000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;platinum(2+);tetracyanide
CAS14444-56-5
Synonymsmagnesium tetracyanoplatinate
Molecular FormulaC4MgN4Pt
Molecular Weight323.46 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2]
InChIInChI=1S/4CN.Mg.Pt/c4*1-2;;/q4*-1;2*+2
InChIKeyKLNPSVLMRATJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Platinum(II) Tetracyanide (CAS 14444-56-5) – Procurement-Relevant Baseline Properties


Magnesium platinum(2+) tetracyanide, Mg[Pt(CN)₄], is the alkaline-earth salt of the tetracyanoplatinate(II) dianion. In its most common form, the heptahydrate Mg[Pt(CN)₄]·7H₂O, it crystallizes in a quasi-one-dimensional columnar structure in which planar [Pt(CN)₄]²⁻ units stack face-to-face, forming linear Pt chains along the crystallographic c‑axis [1]. This structural motif gives rise to strong metal–metal interactions and highly tunable optical and electronic properties, placing Mg[Pt(CN)₄]·7H₂O within the broader Mₓ[Pt(CN)₄]·yH₂O family that has been extensively investigated for low-dimensional conductivity, pressure‑sensing, and luminescence applications [2].

Structure Quasi‑1D columnar Pt chain
Key Metric Shortest reported Pt–Pt distance among alkaline‑earth analogs
Research Use Low‑dimensional conductivity, pressure sensing, luminescence studies

Why Generic Substitution Fails – Structural Sensitivity of Mg[Pt(CN)₄]·7H₂O vs. Other Tetracyanoplatinates


The physical properties of tetracyanoplatinate(II) salts are governed primarily by the intra‑chain Pt–Pt distance R, which is exquisitely sensitive to the identity of the counter‑cation. R varies from 3.67 Å in Na₂[Pt(CN)₄]·3H₂O to just 3.15 Å in Mg[Pt(CN)₄]·7H₂O [1][2]. This distance dictates the strength of dz²‑orbital overlap along the Pt chain and consequently determines the electronic transition energies, emission lifetimes, pressure coefficients, and electrical conductivity [1]. Replacing the magnesium salt with a sodium, potassium, calcium, strontium, or barium analog would increase R, weaken inter‑chain coupling, and drastically alter the material’s spectroscopic and transport signatures. Therefore, Mg[Pt(CN)₄]·7H₂O cannot be generically substituted without compromising the functional properties that scientific and industrial users select it for.

Cation‑controlled chain distance
Replacing Mg²⁺ with Ca²⁺, Sr²⁺, or Na⁺ lengthens the intra‑chain Pt–Pt separation, weakening dz² orbital overlap and electronic coupling.
Non‑transferable optical response
Pressure sensitivity, emission lifetime, and phase behavior differ sharply among tetracyanoplatinate salts; functional properties may not transfer directly.
Validation required before substitution
Structural analogs may shift key performance metrics; direct interchange without characterization risks experimental inconsistency.

Product‑Specific Quantitative Evidence Guide – Mg[Pt(CN)₄]·7H₂O vs. Closest Analogs


Mg[Pt(CN)₄]·7H₂O Exhibits the Shortest Pt–Pt Chain Distance Among Alkaline‑Earth Tetracyanoplatinates

At ambient temperature (300 K), Mg[Pt(CN)₄]·7H₂O displays an intra‑chain Pt–Pt distance of 3.15 Å [1], which is significantly shorter than those of Ca[Pt(CN)₄]·5H₂O (3.36 Å), Sr[Pt(CN)₄]·5H₂O (3.58 Å), and Na₂[Pt(CN)₄]·3H₂O (3.67 Å) [2]. The reduction amounts to 0.21 Å (6.3 %) relative to the calcium analog and 0.52 Å (14 %) relative to the sodium analog.

Pt–Pt chain distance
Head‑to‑head
Mg: 3.15 Å vs Ca: 3.36 Å, Sr: 3.58 Å, Na: 3.67 Å
Supports strongest inter‑chain coupling among tested analogs.
Single‑crystal XRD at 300 K; reduction 6–14% relative to Ca and Na salts.
quasi-one-dimensional conductors metal-metal bonding columnar structures

Mg[Pt(CN)₄]·7H₂O Delivers the Largest Pressure‑Induced Optical Red Shift Among Mₓ[Pt(CN)₄] Compounds

Under hydrostatic pressure, the E ‖ c polarized emission of Mg[Pt(CN)₄]·7H₂O shifts at a rate of dv̄‖/dp = –320 ± 20 cm⁻¹/kbar [1]. In a comparative study of three tetracyanoplatinates—Na₂[Pt(CN)₄]·3H₂O, Ca[Pt(CN)₄]·5H₂O, and Mg[Pt(CN)₄]·7H₂O—the pressure‑induced energy shift spanned –140 to –320 cm⁻¹/kbar, with the Mg salt at the extreme high‑sensitivity end [2]. The emission can be continuously tuned from 17 600 cm⁻¹ (2.18 eV) down to 12 000 cm⁻¹ (1.48 eV) under just 18 kbar [1].

Pressure red shift
Reported comparison
−320 ± 20 cm⁻¹/kbar (E‖c)
Highest reported pressure sensitivity in the Mₓ[Pt(CN)₄] series.
Hydrostatic pressure ≤ 18 kbar, 295 K; shift up to ~2.3× larger than least sensitive analog.
pressure sensors optical tuning piezochromic materials

Mg[Pt(CN)₄]·7H₂O Provides a 100 μs Low‑Temperature Emission Lifetime, Substantially Longer than K and Ba Analogs

The emission lifetime of Mg[Pt(CN)₄]·7H₂O at 3.5 K is 100 μs and increases by a factor of 10³ upon cooling from 160 K to 3.5 K, confirming a spin‑forbidden transition from the lowest excited state [1]. A room‑temperature high‑pressure study of K₂[Pt(CN)₄]·3H₂O, Ba[Pt(CN)₄]·4H₂O, and Mg[Pt(CN)₄]·7H₂O revealed that the two longer‑lived emission components lengthen by a factor of ~30 as the Pt–Pt distance decreases from 3.50 Å to 3.16 Å [2]. Because Mg[Pt(CN)₄]·7H₂O possesses the shortest Pt–Pt distance (3.15–3.16 Å), it exhibits the longest emission lifetimes among the three salts.

Emission lifetime
Reported
100 μs at 3.5 K
Longest reported lifetime among Mg, K, and Ba tetracyanoplatinates.
Lifetime enhancement ~30× vs. compounds with longer Pt–Pt distances.
luminescence lifetime spin-forbidden transitions time-resolved spectroscopy

Mg[Pt(CN)₄]·7H₂O Exhibits Two Low‑Temperature Phase Transitions (166 K and 60 K) Not Reported for Heavier Analogs

Single‑crystal polarized emission and absorption spectra reveal that Mg[Pt(CN)₄]·7H₂O undergoes phase transitions at approximately 166 K and 60 K [1]. These transitions, attributed to alterations in Pt–Pt chain geometry, are not reported for the heavier Ba[Pt(CN)₄]·4H₂O or Sr[Pt(CN)₄]·5H₂O analogs, presumably because the longer Pt–Pt distance in those compounds reduces the driving force for temperature‑induced structural rearrangement.

Low‑T phase transitions
Reported
~166 K and ~60 K (absent in Ba, Sr analogs)
Phase behavior may influence low‑temperature spectroscopic interpretation.
Polarized emission/absorption data; transitions not observed in heavier cation salts.
phase transitions low-temperature crystallography structural stability

Best Research and Industrial Application Scenarios for Magnesium Platinum(II) Tetracyanide (CAS 14444-56-5)


High‑Sensitivity Optical Pressure Sensors Exploiting the −320 cm⁻¹/kbar Red Shift

Mg[Pt(CN)₄]·7H₂O’s record pressure‑induced red shift of −320 cm⁻¹/kbar [1] enables the construction of optical pressure sensors with exceptional sensitivity. A pressure change of merely 1 kbar produces a readily detectable 320 cm⁻¹ (≈ 40 meV) shift in emission energy, allowing precise, real‑time pressure monitoring in diamond‑anvil‑cell experiments or industrial high‑pressure processes.

Time‑Gated Luminescence Imaging Using the 100 μs Emission Lifetime

The 100 μs emission lifetime at cryogenic temperatures [1] makes Mg[Pt(CN)₄]·7H₂O suitable as a time‑gated luminescent probe. Its long‑lived spin‑forbidden emission can be easily separated from short‑lived background fluorescence, enabling high‑contrast imaging in biological or materials‑science contexts where auto‑fluorescence is problematic.

Model System for Quasi‑One‑Dimensional Conductivity: Shortest Pt–Pt Chain

With the shortest Pt–Pt distance (3.15 Å) among alkaline‑earth tetracyanoplatinates [1], Mg[Pt(CN)₄]·7H₂O serves as the ideal model compound for studying one‑dimensional electronic phenomena, including exciton self‑trapping [2], charge‑density‑wave formation, and pressure‑driven metal‑insulator transitions.

Low‑Temperature Phase‑Transition Research at 166 K and 60 K

The two distinct phase transitions at 166 K and 60 K [1] provide a unique opportunity to investigate temperature‑dependent structural dynamics in quasi‑one‑dimensional systems. Researchers can exploit Mg[Pt(CN)₄]·7H₂O to probe the interplay between Pt–Pt bonding, vibronic coupling, and phase stability in low‑dimensional materials.

Application
Selection Property
Validation Focus
Optical pressure sensing research
Pressure‑induced red shift sensitivity
Emission shift under hydrostatic pressure
Time‑gated luminescence studies
Long low‑temperature emission lifetime
Lifetime measurement under cryogenic conditions
Quasi‑1D conductivity model system
Shortest reported Pt–Pt chain distance
Electronic coupling and transport characterization
Low‑temperature phase‑transition research
Two distinct phase transitions
Structural dynamics below 200 K
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